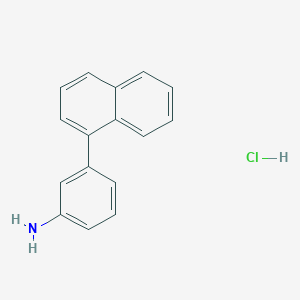

3-Naphthalen-1-yl-phenylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-Naphthalen-1-yl-phenylamine hydrochloride typically involves the reaction of naphthalene derivatives with phenylamine under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

3-Naphthalen-1-yl-phenylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

3-Naphthalen-1-yl-phenylamine hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, this compound can be used in the development of new biochemical assays and analytical techniques .

Mécanisme D'action

The mechanism of action of 3-Naphthalen-1-yl-phenylamine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparaison Avec Des Composés Similaires

3-Naphthalen-1-yl-phenylamine hydrochloride can be compared with other naphthalene derivatives, such as:

Naftifine: An antifungal agent used to treat infections caused by Tinea, Trichophyton, and Epidermophyton species.

Nafcillin: A beta-lactam antibiotic used to treat bacterial infections.

Tolnaftate: An antifungal agent used to treat skin infections like athlete’s foot and ringworm.

These compounds share similar structural features but differ in their specific applications and mechanisms of action .

Activité Biologique

3-Naphthalen-1-yl-phenylamine hydrochloride is an organic compound with significant biological implications. Its structure, characterized by a naphthalene moiety substituted with a phenylamine group, suggests potential interactions with various biological targets. This article delves into its biological activity, synthesizing data from diverse studies and research findings.

- Molecular Formula : C₁₆H₁₄ClN

- Molecular Weight : Approximately 255.74 g/mol

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biochemical applications .

Preliminary studies indicate that this compound may modulate protein functions or interactions within biological systems. Interaction studies have highlighted its potential to engage with various biomolecules, although comprehensive investigations are needed to elucidate these interactions further .

Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives with naphthalene structures have shown efficacy as efflux pump inhibitors (EPIs) against multidrug-resistant bacteria, particularly in studies involving MRSA strains .

Table 1: Comparison of Structural Analogues and Their Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Naphthalen-1-yl-phenylamine | Naphthalene substituted at the 4-position | Potentially different electronic properties |

| 2-Naphthalen-1-yl-aniline | Naphthalene substituted at the 2-position | Different reactivity patterns |

| Diphenylamine | Two phenyl groups connected by an amine | Lacks naphthalene structure; varied applications |

These compounds differ primarily in their substitution patterns, which can significantly influence their biological activity and reactivity.

Case Studies

-

Inhibition of Drug Efflux Pumps :

In a study assessing the efficacy of various compounds as EPIs, it was found that certain naphthalene derivatives could significantly reduce the minimum inhibitory concentration (MIC) of oxacillin in resistant strains by up to 32-fold. The mechanism involved the inhibition of the AcrAB-TolC efflux pump in Escherichia coli, demonstrating the potential of naphthalene derivatives in combating antibiotic resistance . -

Molecular Docking Studies :

Computational docking studies have suggested that this compound may bind effectively within active sites of target proteins, enhancing its potential as a therapeutic agent. These studies highlight the importance of structural orientation and interaction dynamics in determining compound efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Initial assessments indicate low membrane permeability, which may limit its bioavailability. Further studies on absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic potential .

Propriétés

IUPAC Name |

3-naphthalen-1-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N.ClH/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16;/h1-11H,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFDQGIMOJBWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.